Tert-butyl 2-(3-amino-4-nitrophenyl)acetate
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Overview
Description
Tert-butyl 2-(3-amino-4-nitrophenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with an amino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-4-nitrophenyl)acetate typically involves the esterification of 2-(3-amino-4-nitrophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-butyl 2-(3-amino-4-nitrophenyl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, in the presence of a base like pyridine or triethylamine.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: Formation of tert-butyl 2-(3,4-diaminophenyl)acetate.
Substitution: Formation of various acylated or alkylated derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3-amino-4-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and amino substitutions on biological activity. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its potential as an anti-inflammatory or anticancer agent is ongoing.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-4-nitrophenyl)acetate and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro and amino groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Tert-butyl 2-(3-nitrophenyl)acetate: Lacks the amino group, which may result in different reactivity and biological activity.
Tert-butyl 2-(4-amino-3-nitrophenyl)acetate: Positional isomer with potentially different chemical and biological properties.
Ethyl 2-(3-amino-4-nitrophenyl)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group, which may affect its solubility and reactivity.
Uniqueness: Tert-butyl 2-(3-amino-4-nitrophenyl)acetate is unique due to the presence of both amino and nitro groups on the phenyl ring, which allows for a wide range of chemical modifications and potential biological activities. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)7-8-4-5-10(14(16)17)9(13)6-8/h4-6H,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFVTUZHFGHLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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